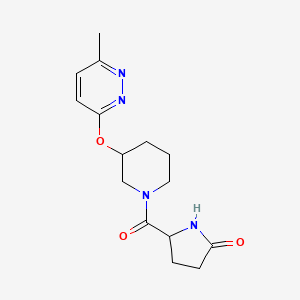

5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one

Description

5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a heterocyclic compound featuring a pyrrolidin-2-one core linked to a piperidine moiety via a carbonyl group. The piperidine ring is substituted with a 6-methylpyridazin-3-yloxy group, conferring unique electronic and steric properties.

Properties

IUPAC Name |

5-[3-(6-methylpyridazin-3-yl)oxypiperidine-1-carbonyl]pyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N4O3/c1-10-4-7-14(18-17-10)22-11-3-2-8-19(9-11)15(21)12-5-6-13(20)16-12/h4,7,11-12H,2-3,5-6,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQBZECNLPXWLQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)OC2CCCN(C2)C(=O)C3CCC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one typically involves multiple steps, starting with the preparation of the individual components, followed by their assembly into the final product. Common synthetic routes include:

Formation of the pyridazinyl group: This can be achieved through various methods, such as the reaction of appropriate precursors under specific conditions.

Synthesis of the piperidine ring: Piperidine derivatives are often synthesized through hydrogenation, cyclization, or multicomponent reactions.

Assembly of the final compound: The final step involves coupling the pyridazinyl group with the piperidine and pyrrolidinone moieties under controlled conditions to form the desired product.

Chemical Reactions Analysis

5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Scientific Research Applications

This compound has several scientific research applications, including:

Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its unique structure and potential biological activity.

Biological Studies: Researchers study its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Industrial Applications: The compound can be used in the synthesis of other complex molecules, serving as a building block in various chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural complexity necessitates comparisons with analogs sharing key motifs: pyrrolidin-2-one , piperidine-carbonyl linkages , or pyridazine derivatives . Below is a detailed analysis based on available evidence:

Structural Analog: 3-{4-[(6-Methylpyridazin-3-yl)oxy]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one (CAS: 1797755-37-3)

- Molecular Formula : C₁₆H₁₈N₄O₃

- Molecular Weight : 314.34 g/mol

- Key Differences: Replaces the pyrrolidin-2-one ring with a dihydropyridin-2-one system, altering ring saturation and electronic distribution.

Pyrrolidin-2-one Derivatives

- 1-(2-Chloroethyl)pyrrolidin-2-one (CAS: 51333-90-5): Molecular Formula: C₆H₁₀ClNO Molecular Weight: 147.60 g/mol Comparison: Lacks the piperidine-pyridazine substituent but shares the pyrrolidin-2-one core. The chloroethyl group introduces electrophilicity, contrasting with the target compound’s hydrogen-bond-accepting pyridazine moiety .

- (5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS: 34834-67-8): Molecular Formula: C₁₀H₁₂N₂O₂ Molecular Weight: 192.22 g/mol Comparison: Features a hydroxyl group and pyridinyl substituent on the pyrrolidinone. The absence of a piperidine-carbonyl linkage reduces conformational flexibility compared to the target compound .

Pyridazine-Containing Compounds

- 6-(Thiophen-2-yl)pyridazin-3(2H)-one (CAS: 54558-07-5): Molecular Formula: C₈H₆N₂OS Molecular Weight: 178.21 g/mol Comparison: Retains the pyridazinone core but substitutes the 6-methyl group with a thiophene ring. Thiophene’s electron-rich nature may enhance π-stacking interactions, unlike the methyl group’s steric contribution in the target compound .

Comparative Data Table

Note: The target compound’s molecular formula is inferred from structural analysis due to absence in evidence.

Key Research Findings

- Piperidine Linkage: The piperidine-carbonyl group in the target compound likely enhances metabolic stability compared to simpler pyrrolidinone derivatives (e.g., 1-(2-chloroethyl)pyrrolidin-2-one), as seen in analogs like BK67398 .

- Pyridazine vs. Pyridine : The 6-methylpyridazine substituent may improve solubility and target affinity over pyridine-containing analogs (e.g., 3-hydroxycotinine) due to additional hydrogen-bonding sites .

Biological Activity

5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound is characterized by:

- A pyrrolidin-2-one core.

- A piperidine ring substituted with a 6-methylpyridazine moiety.

- A carbonyl group that may participate in various biological interactions.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes involved in signal transduction and neurotransmitter systems. The presence of the pyridazine group suggests potential neuropharmacological effects.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Neuropharmacology | Potential modulation of neurotransmitter systems, possibly affecting mood and cognition. |

| Anticancer | Preliminary studies indicate activity against certain cancer cell lines. |

| Anti-inflammatory | Potential inhibition of inflammatory pathways, suggesting therapeutic use in chronic inflammatory diseases. |

Research indicates that compounds with similar structures often interact with phosphodiesterases (PDEs), leading to increased levels of cyclic nucleotides, which play critical roles in cellular signaling pathways. This suggests that this compound may exhibit similar mechanisms, enhancing its potential therapeutic applications.

Case Studies and Research Findings

-

Neuropharmacological Effects :

- A study explored the effects of similar pyridazine derivatives on neurotransmitter systems, showing promising results in modulating serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

-

Anticancer Activity :

- In vitro studies have demonstrated that related compounds exhibit cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells. The IC50 values for these compounds ranged from 7.76 µM to 9.76 µM against specific cell lines, indicating significant antiproliferative activity .

- Anti-inflammatory Properties :

Q & A

Basic: What are the recommended synthetic routes for 5-(3-((6-Methylpyridazin-3-yl)oxy)piperidine-1-carbonyl)pyrrolidin-2-one, and what critical steps ensure successful synthesis?

Answer:

The synthesis typically involves multi-step reactions, including:

- Coupling Reactions : Formation of the piperidine-pyrrolidinone core via nucleophilic substitution or amide bond formation under basic conditions.

- Protection/Deprotection Strategies : Use of tert-butyldimethylsilyl (TBDMS) or trityl groups to protect reactive hydroxyl or amine intermediates (e.g., as seen in pyridazine derivatives) .

- Purification : Chromatographic techniques (e.g., HPLC, flash chromatography) are critical for isolating intermediates and final products, given the compound’s structural complexity .

Key considerations include precise control of reaction parameters (temperature, pH, solvent polarity) and rigorous intermediate characterization using NMR and mass spectrometry to confirm structural fidelity .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are spectral inconsistencies resolved?

Answer:

- 1H/13C NMR : Critical for verifying connectivity of the pyrrolidin-2-one, piperidine, and pyridazine moieties. Aromatic protons in the pyridazine ring typically appear as doublets (δ 7.5–8.5 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and detects impurities.

- X-ray Crystallography : Resolves stereochemical ambiguities in the piperidine-pyrrolidinone junction .

Inconsistencies (e.g., unexpected splitting in NMR) are addressed by cross-validating with alternative techniques (e.g., 2D-COSY for coupling interactions) or repeating synthesis under controlled conditions to rule out side reactions .

Advanced: How can researchers optimize reaction yields while maintaining stereochemical integrity during synthesis?

Answer:

- Design of Experiments (DOE) : Statistical methods (e.g., factorial designs) identify optimal conditions (e.g., solvent polarity, catalyst loading) to maximize yield while minimizing racemization .

- Chiral Auxiliaries : Use of enantiomerically pure starting materials (e.g., (S)-configured intermediates, as seen in trityloxymethyl-pyrrolidinone derivatives) ensures stereochemical control .

- In Situ Monitoring : Techniques like FT-IR or Raman spectroscopy track reaction progress, enabling real-time adjustments to prevent over-reaction or degradation .

Advanced: What strategies are effective in elucidating the structure-activity relationship (SAR) of this compound for medicinal chemistry applications?

Answer:

- Fragment-Based Analog Synthesis : Systematically modify substituents (e.g., methyl groups on pyridazine, piperidine carbonyl) and assess biological activity (e.g., enzyme inhibition, cellular assays) .

- Computational Docking : Molecular dynamics simulations predict binding affinities to biological targets (e.g., kinases or GPCRs), guiding prioritization of analogs .

- Bioisosteric Replacement : Substitute the pyrrolidin-2-one ring with oxadiazole or pyrazole moieties (common in related compounds) to evaluate potency and selectivity changes .

Advanced: How should contradictory biological activity data from different assay models be analyzed and reconciled?

Answer:

- Assay Validation : Ensure consistency in experimental conditions (e.g., cell line viability, ATP levels in kinase assays) to rule out technical variability .

- Meta-Analysis : Pool data from multiple studies (e.g., IC50 values across cancer cell lines) to identify trends obscured by outlier results.

- Mechanistic Studies : Use knockout models or selective inhibitors to confirm target engagement (e.g., verifying if off-target effects in vivo explain discrepancies with in vitro data) .

Advanced: What methodologies are recommended for resolving low solubility or stability issues during in vitro testing?

Answer:

- Co-Solvent Systems : Use DMSO-water gradients or cyclodextrin complexes to enhance solubility without inducing cytotoxicity .

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability, as demonstrated in pyridazine-based prodrugs .

- Accelerated Stability Testing : Employ thermal stress (40–60°C) and pH variations to identify degradation pathways (e.g., lactam ring hydrolysis) and inform formulation adjustments .

Basic: How can researchers confirm the absence of toxic intermediates or byproducts in scaled-up synthesis?

Answer:

- LC-MS/MS Monitoring : Detect trace impurities (e.g., genotoxic nitrosamines) with sensitivity down to ppm levels .

- Green Chemistry Principles : Replace hazardous reagents (e.g., chlorinated solvents) with safer alternatives (e.g., cyclopentyl methyl ether) to minimize toxic byproducts .

- In Silico Toxicity Prediction : Tools like Derek Nexus flag potential mutagenic intermediates early in route design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.